3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility and significant role in organic and medicinal chemistry. These compounds are often used as building blocks for the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The scalability of the synthesis is achieved through careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and nitro or nitroso compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison
Compared to other amino-pyrazoles, 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the isopropyl group at the 2-position enhances its lipophilicity and may improve its ability to cross biological membranes . Additionally, the carboxamide group at the 3-position provides opportunities for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-amino-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)11-5(7(9)12)3-6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMUDHQMGDZAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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